molecular formula C14H21N5O B2606656 N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide CAS No. 1376236-73-5

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide

Katalognummer B2606656
CAS-Nummer: 1376236-73-5
Molekulargewicht: 275.356
InChI-Schlüssel: UFSKJJDGORBPLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in various physiological processes such as cardiovascular function, neurotransmission, and inflammation.

Wissenschaftliche Forschungsanwendungen

CCPA has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, CCPA has been shown to have cardioprotective effects by reducing myocardial injury during ischemia-reperfusion injury. In neurodegenerative disorders such as Alzheimer's disease, CCPA has been shown to improve cognitive function and reduce neuroinflammation. In cancer, CCPA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Wirkmechanismus

CCPA exerts its effects through the activation of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP levels. This results in various downstream effects, including the inhibition of neurotransmitter release, the reduction of heart rate and contractility, and the inhibition of inflammatory responses.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects, including the reduction of myocardial injury during ischemia-reperfusion injury, the improvement of cognitive function in Alzheimer's disease, and the inhibition of tumor growth in cancer. In addition, CCPA has been shown to have anti-inflammatory effects, reduce oxidative stress, and promote cell survival.

Vorteile Und Einschränkungen Für Laborexperimente

CCPA has several advantages for lab experiments, including its high selectivity for the A1 adenosine receptor, its stability in various experimental conditions, and its ability to penetrate the blood-brain barrier. However, CCPA also has some limitations, including its relatively low potency compared to other A1 receptor agonists and its potential for off-target effects at higher concentrations.

Zukünftige Richtungen

There are several future directions for the study of CCPA, including the development of more potent and selective A1 receptor agonists, the investigation of the effects of CCPA in other disease models, and the elucidation of the molecular mechanisms underlying its effects. In addition, the potential of CCPA as a therapeutic agent in combination with other drugs or therapies should be explored further.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential for therapeutic applications in various disease models. Its selective activation of the A1 adenosine receptor and its various biochemical and physiological effects make it a promising target for future research. However, further studies are needed to fully understand its mechanism of action and to develop more potent and selective A1 receptor agonists.

Synthesemethoden

CCPA can be synthesized through a multistep process involving the reaction of cyclohexanone with malononitrile, followed by the addition of 1-(2-bromoethyl)pyrazole and the subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with chloroacetic acid.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-pyrazol-1-ylethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c15-12-14(5-2-1-3-6-14)18-13(20)11-16-8-10-19-9-4-7-17-19/h4,7,9,16H,1-3,5-6,8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKJJDGORBPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.